![molecular formula C21H25N5O4 B2878128 2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid CAS No. 887197-71-9](/img/structure/B2878128.png)
2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
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Description
2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality 2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dietary Supplementation and Metabolic Effects
Studies on dietary supplementation, such as those involving β-glucan enriched oat bran, demonstrate the potential of certain dietary components to influence metabolic pathways, including the faecal concentration of carboxylic acids. This research highlights the connection between diet and colonic health, suggesting a preventive potential against diseases like ulcerative colitis and colon cancer (Nilsson et al., 2008).
Environmental Exposure and Toxicology
Research on environmental exposure to pesticides, including organophosphorus (OP) and pyrethroid (PYR) compounds, provides crucial data on the neurotoxic effects of chemical compounds on human health, especially in vulnerable populations like preschool children. Such studies are essential for developing public health policies and regulations concerning chemical use and exposure (Babina et al., 2012).
Purine and Pyrimidine Metabolism
Investigations into purine and pyrimidine metabolism, including disorders such as adenosine deaminase deficiency, shed light on the complex biochemical pathways governing cellular metabolism and genetic diseases. These studies contribute to our understanding of metabolic disorders and can guide the development of targeted therapies (Castro et al., 2014).
Metabolism and Excretion Studies
The metabolism and excretion of pharmaceutical compounds, such as MK-0524 (a prostaglandin D2 receptor antagonist), offer insights into drug development and the pharmacokinetic profiles of new therapeutic agents. Such research is crucial for ensuring the safety and efficacy of medications (Karanam et al., 2007).
properties
IUPAC Name |
2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-3-4-6-14-7-9-15(10-8-14)24-11-5-12-25-17-18(22-20(24)25)23(2)21(30)26(19(17)29)13-16(27)28/h7-10H,3-6,11-13H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPUJYFTSDCOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
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